molecular formula C28H42N4O6 B190309 Kukoamine A CAS No. 75288-96-9

Kukoamine A

Katalognummer: B190309
CAS-Nummer: 75288-96-9
Molekulargewicht: 530.7 g/mol
InChI-Schlüssel: IOLDDENZPBFBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Kukoamin A kann durch direkte selektive Acylierung der primären Aminofunktionen von Spermin mit isolierbaren Succinimidylcinnamaten, gefolgt von katalytischer Hydrierung synthetisiert werden . Diese Methode liefert hohe Ausbeuten an Kukoamin A und seinen Analogen, was sie für Struktur-Aktivitätsbeziehungsstudien geeignet macht.

Industrielle Produktionsverfahren

Die industrielle Produktion von Kukoamin A umfasst die Extraktion der Verbindung aus Lycium chinense unter Verwendung von Lösungsmittelextraktionsmethoden. Das Pflanzenmaterial wird typischerweise getrocknet und gemahlen, bevor es einer Lösungsmittelextraktion mit Ethanol oder Methanol unterzogen wird. Der Extrakt wird dann mit chromatographischen Verfahren gereinigt, um Kukoamin A zu isolieren .

Chemische Reaktionsanalyse

Reaktionstypen

Kukoamin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es wurde gezeigt, dass es an antioxidativen Wegen beteiligt ist, darunter Elektronenübertragung, Protonenübertragung, Wasserstoffatomübertragung und Radikaladduktbildung .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Kukoamin A verwendet werden, umfassen Wasserstoffperoxid für Oxidationsreaktionen und Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise milde Temperaturen und einen neutralen bis leicht sauren pH-Wert .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Kukoamin A gebildet werden, umfassen seine oxidierten und reduzierten Formen sowie verschiedene substituierte Derivate. Diese Produkte behalten die bioaktiven Eigenschaften von Kukoamin A und werden oft auf ihre verbesserten pharmakologischen Wirkungen untersucht .

Wissenschaftliche Forschungsanwendungen

Kukoamin A wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen untersucht:

Wirkmechanismus

Kukoamin A übt seine Wirkungen über verschiedene molekulare Ziele und Wege aus. Es wurde gezeigt, dass es zelluläre Entzündungsreaktionen und Apoptose hemmt, indem es die Spiegel von microRNA-302b-3p herunterreguliert, wodurch Knorpelzellschäden, die durch Interleukin-1-beta induziert werden, reduziert werden . Zusätzlich moduliert Kukoamin A die Phosphorylierung von Proteinen im PI3K/Akt/GSK-3β-Signalweg, was zu seinen neuroprotektiven Wirkungen beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

Kukoamine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been shown to participate in antioxidant pathways, including electron-transfer, proton-transfer, hydrogen atom transfer, and radical-adduct-formation .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products retain the bioactive properties of this compound and are often studied for their enhanced pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Kukoamine A has been studied for its potential anticancer effects, particularly against glioblastoma multiforme (GBM), a highly aggressive brain tumor. Research indicates that this compound inhibits the growth and migration of GBM cells through several mechanisms:

  • Induction of Apoptosis : this compound treatment leads to increased apoptosis in GBM cells, characterized by elevated levels of pro-apoptotic proteins (Bax and active caspase-3) and decreased levels of anti-apoptotic protein (Bcl-2) .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound reduces the expression of EMT markers (N-cadherin, vimentin) while increasing E-cadherin expression, indicating a suppression of invasive characteristics in cancer cells .

Case Study: GBM Cell Lines

A study involving U251 and WJ1 GBM cell lines demonstrated that this compound significantly suppressed colony formation in a dose-dependent manner. The tumor growth inhibition was also confirmed in vivo using mouse models, where treated mice showed a marked reduction in tumor weight compared to controls .

Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly in conditions involving oxidative stress and neuroinflammation:

  • Protection Against Radiation-Induced Damage : In a study on rats subjected to whole-brain irradiation, this compound was shown to prevent radiation-induced neuroinflammation and apoptosis by inhibiting oxidative stress pathways .
  • Potential in Parkinson's Disease : Preliminary findings suggest that this compound may modulate pathways involved in Parkinson's disease models by regulating specific microRNAs and antioxidant enzymes .

Cardiovascular Health

The compound has been evaluated for its effects on blood pressure regulation:

  • Hypertension Management : this compound has demonstrated antihypertensive effects in spontaneously hypertensive rat models. Daily oral administration resulted in significant reductions in blood pressure over a five-week period . The safety profile was established through acute toxicity assessments, confirming its potential as a dietary supplement for hypertension management.

Respiratory Health

Recent studies have highlighted this compound's role in managing respiratory conditions:

  • Mycoplasma Pneumoniae Infection : Research indicated that this compound could improve outcomes in pneumonia models by modulating inflammatory responses through the miR-222-3p/SOD2 axis . This suggests its potential application as an adjunct therapy for respiratory infections.

Summary Table of Applications

Application AreaMechanism/EffectReferences
AnticancerInduces apoptosis, inhibits cell migration
NeuroprotectionPrevents oxidative stress and neuroinflammation
Cardiovascular HealthLowers blood pressure
Respiratory HealthModulates inflammatory responses

Vergleich Mit ähnlichen Verbindungen

Kukoamin A gehört zu einer Familie von phenolischen Polyaminen, darunter Kukoamin B, C und D . Im Vergleich zu seinen Analogen zeigt Kukoamin A in verschiedenen Assays durchweg höhere antioxidative und zytoprotektive Wirkungen . Kukoamin B beispielsweise hat in Fe2±-Chelatisierungs- und Radikaladduktbildungswegen größere Potenziale gezeigt, wodurch es in Bezug auf den Zellschutz überlegen ist . Die einzigartigen strukturellen Eigenschaften von Kukoamin A tragen zu seinen besonderen pharmakologischen Eigenschaften bei, die es von anderen ähnlichen Verbindungen abheben.

Ähnliche Verbindungen

Die einzigartige Kombination von antioxidativen, entzündungshemmenden und neuroprotektiven Eigenschaften von Kukoamin A macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Kukoamine A (KuA) is a bioactive compound derived from the root bark of Lycium chinense, recognized for its diverse pharmacological properties. This article explores the biological activities of KuA, emphasizing its anti-inflammatory, antioxidant, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

This compound is classified as a spermine alkaloid conjugated with dihydrocaffeic acid. Its chemical structure contributes to its biological activities, particularly in modulating cellular pathways involved in inflammation and apoptosis.

1. Anti-inflammatory Effects

KuA exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the activation of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), two key regulators of inflammatory responses. In a study involving lipopolysaccharide (LPS)-induced nucleus pulposus cells, KuA treatment led to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential to mitigate inflammation in degenerative conditions .

Inflammatory Cytokines Control Group LPS Group LPS + KuA Group
TNF-αLowHighSignificantly lower
IL-6LowHighSignificantly lower

2. Antioxidant Activity

KuA's antioxidant properties are crucial for protecting cells from oxidative stress. It has been shown to inhibit reactive oxygen species (ROS) production and enhance the activity of antioxidant enzymes. This activity is particularly beneficial in neuroprotection, where KuA prevents neuronal apoptosis following oxidative damage induced by radiation .

3. Neuroprotective Effects

In preclinical studies, KuA demonstrated neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells exposed to harmful stimuli. It preserved hippocampal neurogenesis in animal models subjected to whole-brain irradiation, suggesting its potential application in treating radiation-induced brain injury .

4. Anticancer Properties

This compound has shown promise as an anticancer agent, particularly against glioblastoma cells. In vitro studies revealed that KuA inhibited cell proliferation and migration by inducing apoptosis and altering cell cycle progression. The compound was found to downregulate the expression of 5-lipoxygenase (5-LOX) and CCAAT/enhancer-binding protein β (C/EBPβ), which are involved in cancer cell survival and metastasis .

Cell Line IC50 (μg/mL) Effect on Migration
U251 (GBM)73.4Significant inhibition
WJ1 (GBM)22.1Significant inhibition

The mechanisms underlying the biological activities of this compound involve several key signaling pathways:

  • PI3K/Akt Pathway: KuA activates the PI3K/Akt pathway, which plays a critical role in cell survival and metabolism. Inhibition of this pathway reversed the protective effects of KuA on LPS-induced inflammation and apoptosis in nucleus pulposus cells .
  • Regulation of Apoptotic Proteins: KuA modulates the expression of apoptotic proteins such as Bax, Bcl-2, and caspases, promoting apoptosis in cancer cells while protecting healthy cells from oxidative damage .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Neuroprotection Against Radiation: In a rat model, KuA administration following whole-brain irradiation significantly reduced neuroinflammation and preserved cognitive function compared to untreated controls .
  • Inhibition of Glioblastoma Growth: A study on human glioblastoma cells demonstrated that treatment with KuA resulted in marked reductions in cell viability and migration, indicating its potential as a therapeutic agent for aggressive brain tumors .

Eigenschaften

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLDDENZPBFBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O6
Record name Kukoamine A
Source Wikipedia
URL https://en.wikipedia.org/wiki/Kukoamines
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318256
Record name Kukoamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75288-96-9
Record name Kukoamine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75288-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kukoamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kukoamine A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kukoamine A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030392
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Kukoamine A
Reactant of Route 2
Kukoamine A
Reactant of Route 3
Reactant of Route 3
Kukoamine A
Reactant of Route 4
Kukoamine A
Reactant of Route 5
Kukoamine A
Reactant of Route 6
Kukoamine A
Customer
Q & A

ANone: Kukoamine A exhibits its effects through multiple pathways. Studies have shown that it can:

  • Activate the Akt/GSK-3β pathway: This pathway is involved in cell survival, proliferation, and metabolism. Activation of this pathway by this compound has been shown to protect against myocardial ischemia-reperfusion injury [, ] and attenuate lipopolysaccharide-induced apoptosis and inflammation in nucleus pulposus cells [].
  • Inhibit C-C motif chemokine receptor 5 (CCR5): CCR5 plays a role in inflammatory responses. This compound's inhibition of CCR5 has been linked to its protective effects against lipopolysaccharide-induced lung injury [].
  • Act as a μ-opioid receptor agonist: this compound's binding to this receptor may contribute to its analgesic and anti-inflammatory effects [].
  • Inhibit trypanothione reductase (TR): This enzyme is essential for the survival of certain parasites, making it a potential drug target. This compound's selective inhibition of TR makes it a promising lead for anti-parasitic drug development [].

ANone: The downstream effects of this compound vary depending on the specific target and cell type involved. Some observed effects include:

  • Reduced oxidative stress: this compound has been shown to reduce oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) [, , , , ].
  • Suppressed inflammation: this compound can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , , , ].
  • Inhibition of apoptosis: this compound can protect against cell death induced by various stimuli, including hypoxia/reoxygenation and lipopolysaccharide [, , , ].
  • Modulation of extracellular matrix degradation: this compound has been shown to attenuate the degradation of extracellular matrix components such as collagen II in nucleus pulposus cells [].

ANone: The molecular formula of this compound is C34H52N4O8, and its molecular weight is 648.8 g/mol.

A: Spectroscopic data, including NMR and mass spectrometry data, for this compound can be found in the literature. For instance, LC-MS/MS analysis was employed to identify and characterize this compound and its metabolites in Lycii Cortex [].

ANone: Studies investigating this compound analogs have provided insights into the structure-activity relationships:

  • Polyamine chain length: The spermine derivative (this compound) showed mixed inhibition of trypanothione reductase, while the corresponding spermidine derivative exhibited purely competitive inhibition [].
  • Acyl substituent: The nature and position of the acyl substituent on the polyamine backbone significantly impacted the inhibitory potency against trypanothione reductase []. Replacing dihydrocaffeic acid units with O,O′-dimethylcaffeic acid units in this compound yielded analogs with potent lipoxygenase inhibitory and anti-inflammatory activities [].

ANone: Various cell-based assays have been employed to investigate the effects of this compound, including:

  • Human alveolar basal epithelial cells (HABECs): To study the effects of this compound on Mycoplasma pneumoniae pneumonia [].
  • Rat nucleus pulposus cells (NPCs): To investigate the role of this compound in intervertebral disc degeneration [].
  • Human keratinocyte cell lines (HaCaT): To assess the protective effects of this compound against trans-2-nonenal-induced cell damage [].
  • Human glioblastoma cells: To evaluate the inhibitory effects of this compound on tumor cell growth and migration [].

ANone: Several animal models have been utilized to evaluate the effects of this compound:

  • Spontaneously Hypertensive Rats (SHRs): To assess the antihypertensive effects of this compound and related compounds [, , ].
  • Mouse model of lipopolysaccharide-induced lung injury: To investigate the protective effects of this compound in lung injury [].
  • Rat model of carrageenan-induced paw edema: To evaluate the anti-inflammatory effects of this compound and its analogs [, ].
  • Rat model of myocardial ischemia-reperfusion injury: To study the cardioprotective effects of this compound [, ].
  • Mouse model of sepsis: To investigate the therapeutic potential of Kukoamine B in sepsis [, , ].
  • 6-OHDA-induced Parkinson's disease model: To explore the neuroprotective effects of this compound in Parkinson's disease [, ].
  • Ovariectomized mice: To evaluate the anti-osteoporotic effects of Kukoamine B [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.